(s)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride
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Overview
Description
Chloromethyl groups, which have the chemical formula -CH2-Cl, are functional groups in organic chemistry . They are derived from the methyl group by replacing one hydrogen atom with a chlorine atom .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves Friedel-Craft reactions . For instance, the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials, is typically achieved through Friedel-Craft reactions .Molecular Structure Analysis
The molecular structure of chloromethyl compounds is generally tetrahedral . For example, chloromethane, also known as methyl chloride, is a haloalkane with a tetrahedral molecular shape .Chemical Reactions Analysis
The Blanc chloromethylation is a chemical reaction involving aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .Physical and Chemical Properties Analysis
Chloromethyl compounds, like chloromethane, are typically colorless gases with a sweet odor . They have a boiling point of around -23.8 °C and are soluble in water .Scientific Research Applications
Enhancement in Electrochemical Properties
One notable application involves the use of related pyrrolidinium compounds as additives in electrolytes for rechargeable batteries. For instance, 1-allyl-1-methylpyrrolidinium chloride, a compound similar in structure to (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride, has been investigated for its potential to improve the performance of magnesium batteries. The addition of this ionic liquid to a Grignard solution electrolyte has shown to significantly enhance the anodic limit, coulombic efficiency, and kinetics of magnesium deposition-stripping reactions, which are crucial for battery performance (Cho et al., 2017).
Applications in Synthetic Chemistry
Pyrrolidinium chlorides serve as valuable intermediates in synthetic chemistry. They have been used to generate iminium ions, which are key intermediates in the synthesis of various organic compounds. For example, dichlorodimethylsilane and trichloromethylsilane have been utilized to generate iminium ions from secondary alkylamines and aminol ethers, facilitating reactions with electron-rich aromatic heterocycles to yield aminoalkylation products in good yields (Heaney et al., 1997).
Utility in Specialized Applications
The structure and ionic nature of (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride make it an interesting candidate for the development of novel ionic liquids. Ionic liquids have garnered attention for their potential in clean technology and as solvents for catalytic processes. For instance, 1-butylpyridinium chloride–aluminium(III) chloride ionic liquids have been recognized for their application in clean synthesis and catalytic processes, highlighting the role of similar pyrrolidinium-based ionic liquids in future industrial applications (Seddon, 1997).
Corrosion Inhibition
Cationic surfactants based on pyrrolidinium compounds, such as 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide, have shown promising results as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These compounds exhibit good surface activity and can significantly enhance the corrosion resistance of metals, underscoring the potential of (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride derivatives in corrosion inhibition technologies (Hegazy et al., 2016).
Safety and Hazards
Future Directions
The future directions for research on chloromethyl compounds could involve exploring their potential applications in various fields. For instance, hyper cross-linked polymers (HCPs), which can be synthesized using chloromethyl groups, have been used in water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride involves the reaction of (S)-1-methylpyrrolidine with chloromethyl methyl ether followed by quaternization with hydrochloric acid.", "Starting Materials": [ "(S)-1-methylpyrrolidine", "Chloromethyl methyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: (S)-1-methylpyrrolidine is reacted with chloromethyl methyl ether in the presence of a base such as sodium hydride or potassium carbonate to form (S)-2-(Chloromethyl)-1-methylpyrrolidine.", "Step 2: The resulting (S)-2-(Chloromethyl)-1-methylpyrrolidine is then quaternized with hydrochloric acid to form (S)-2-(Chloromethyl)-1-methylpyrrolidinium chloride." ] } | |
CAS No. |
67824-38-8 |
Molecular Formula |
C6H13Cl2N |
Molecular Weight |
170.08 g/mol |
IUPAC Name |
(2S)-2-(chloromethyl)-1-methylpyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
JMYYNTRVGBDWDB-RGMNGODLSA-N |
Isomeric SMILES |
C[NH+]1CCC[C@H]1CCl.[Cl-] |
SMILES |
CN1CCCC1CCl.Cl |
Canonical SMILES |
C[NH+]1CCCC1CCl.[Cl-] |
67824-38-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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